molecular formula C19H14BrN5OS B1225471 6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide

6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide

Cat. No. B1225471
M. Wt: 440.3 g/mol
InChI Key: FXHFMSTZNHHKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide is a member of quinolines.

Scientific Research Applications

Antibacterial Activity

6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide and related compounds have been studied for their antibacterial properties. Research has shown that compounds within this family exhibit significant antibacterial activity. This is highlighted in a study by Singh et al. (2010), where various synthesized compounds were screened for their antibacterial potential, comparing them to reference drugs like ampicillin and gatifloxacin (Singh, Sexana, Kumar, & Kumar, 2010). Similarly, Keshk et al. (2008) explored quinoline thiosemicarbazides, finding them to possess antimicrobial properties (Keshk, El-Desoky, Hammouda, Abdel-Rahman, & Hegazi, 2008).

Antitumor and Anticonvulsant Potential

The compound's derivatives have also been investigated for their potential in antitumor and anticonvulsant therapies. The study by Degorce et al. (2016) identified 3-quinoline carboxamides as potent inhibitors of the ataxia telangiectasia mutated (ATM) kinase, which is significant for cancer treatment (Degorce et al., 2016). Additionally, compounds within this chemical family have been synthesized and tested for their anticonvulsant activity, as demonstrated in the research by Archana et al. (2002), where several compounds showed promise compared to standard drugs like phenytoin sodium and lamotrigine (Archana, Srivastava, & Kumar, 2002).

Antimicrobial and Antifungal Applications

Other studies have focused on the antimicrobial and antifungal applications of similar compounds. For instance, the research by Eweas et al. (2021) on 2-pyridylquinazoline derivatives showed their antimicrobial potential against various eukaryotic and prokaryotic cells (Eweas, Abdallah, & Elbadawy, 2021). Bayrak et al. (2009) also synthesized novel 1,2,4-triazoles starting from isonicotinic acid hydrazide, revealing good antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

properties

Product Name

6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide

Molecular Formula

C19H14BrN5OS

Molecular Weight

440.3 g/mol

IUPAC Name

6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C19H14BrN5OS/c1-2-17-24-25-19(27-17)23-18(26)13-10-16(15-5-3-4-8-21-15)22-14-7-6-11(20)9-12(13)14/h3-10H,2H2,1H3,(H,23,25,26)

InChI Key

FXHFMSTZNHHKAH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide
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6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide
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6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide

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